Bench-Top Stability vs. Boronic Acids
Potassium alkenyltrifluoroborates, including the (Z)-2-bromoalkenyl subclass, are characterized as 'indefinitely stable to air and moisture' and are isolated as monomeric, crystalline solids that require no special storage precautions [1]. In contrast, the corresponding alkenylboronic acids are reported to undergo rapid protodeboronation when stored on the benchtop, necessitating cold storage under inert atmosphere and the use of 2–5 equivalents to compensate for decomposition during cross-coupling [2]. This stability difference directly impacts procurement logistics, shelf-life reliability, and reaction stoichiometry.
| Evidence Dimension | Bench-top stability under ambient conditions |
|---|---|
| Target Compound Data | Indefinitely air- and moisture-stable crystalline solid; storable at ambient temperature without decomposition |
| Comparator Or Baseline | Alkenylboronic acids: prone to rapid protodeboronation on benchtop; require cold storage; 2–5 equiv typically needed |
| Quantified Difference | Qualitative but definitive: indefinite stability vs. hours-to-days bench stability for boronic acids |
| Conditions | Ambient atmosphere; general storage conditions per Molander 2002, 2005, and Sigma Aldrich technical documentation |
Why This Matters
Indefinite ambient stability translates to reliable long-term inventory, reduced waste from decomposition, and reproducible stoichiometry without the need for re-titration before each use.
- [1] Molander, G. A.; Bernardi, C. R. Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Org. Lett. 2002, 4, 107–109. View Source
- [2] Molander, G. A.; Sandrock, D. L. Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers. Curr. Opin. Drug Discov. Devel. 2009, 12, 811–823. View Source
